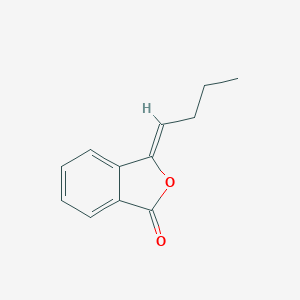

(Z)-Butylidenephthalide

Description

Significance and Research Rationale

(Z)-Butylidenephthalide is a significant bioactive compound that has garnered substantial interest within the scientific community. It is a naturally occurring phthalide (B148349) derivative found predominantly in plants of the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong. nih.govnih.govmedchemexpress.comrsc.org The rationale for the extensive research into this compound is rooted in its diverse and potent biological activities.

Historically, the plants containing this compound have been used in traditional medicine for various ailments. nih.govnih.gov Modern phytochemical analysis has identified this compound as one of the major active constituents responsible for the therapeutic properties of these plants. nih.gov Research has demonstrated that the compound exhibits a wide range of pharmacological effects, including anti-tumor, neuroprotective, and anti-inflammatory activities. nih.govrsc.orgnih.govebi.ac.uk For instance, studies have shown its efficacy against malignant brain tumors and high-grade serous ovarian cancer stem cells. nih.govjcancer.org Its potential as an α-glucosidase inhibitor also makes it a subject of interest in diabetes research. acs.orgnih.gov This broad spectrum of bioactivity provides a strong impetus for continued investigation into its mechanisms of action and potential applications.

Historical Context of Phthalide Research

The study of phthalides, the class of compounds to which this compound belongs, dates back to the late 19th century. The first phthalides were identified as odor constituents in the essential oil of celery (Apium graveolens) in 1897. nih.gov Phthalides are characterized as a relatively small group of natural lactones. nih.govwikipedia.org

Throughout the 20th century, research expanded as phthalides were isolated from various plant species widely used in traditional Asian medicine, including Cnidium officinale and Ligusticum acutilobum. nih.gov These discoveries, particularly from plants within the Umbelliferae (Apiaceae) family like Angelica sinensis and Ligusticum chuanxiong, were pivotal. nih.gov The correlation between the biological activities of the isolated phthalides and the traditional medicinal uses of their plant sources spurred further scientific inquiry. nih.gov This historical foundation paved the way for the detailed investigation of specific phthalides like this compound and their synthetic derivatives.

Overview of Current Research Landscape

The current research landscape for this compound is dynamic and multifaceted. A significant area of focus is its potential in oncology. Studies are actively exploring its anti-cancer effects on various cancer cell lines, including glioblastoma, ovarian cancer, and gastric cancer. nih.govjcancer.orgkarger.com Researchers are investigating the molecular mechanisms underlying these effects, such as the induction of apoptosis and the inhibition of cancer stem cells. nih.govjcancer.org

Another major research thrust is in the field of neuroprotection. The neuroprotective properties of phthalides from Ligusticum chuanxiong, including this compound, are being examined for their potential in addressing neurological diseases. rsc.orgnih.gov Furthermore, the compound's role as an α-glucosidase inhibitor is being explored for its antihyperglycemic effects, with studies investigating its mechanism of action. acs.orgnih.govmedchemexpress.com

The synthesis of this compound and its derivatives is also an active area of investigation, with researchers developing and refining methods for their preparation. tandfonline.comchemicalbook.com Moreover, innovative drug delivery systems, such as polymer wafers for localized interstitial delivery to brain tumors, are being developed to enhance the therapeutic efficacy of this compound while overcoming biological barriers like the blood-brain barrier. nih.govnih.gov

Chemical Properties and Research Data

Below are tables summarizing key chemical information and findings from various studies on this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C12H12O2 | nih.govnist.gov |

| Molecular Weight | 188.22 g/mol | nih.govnist.gov |

| CAS Registry Number | 72917-31-8 | nist.gov |

| IUPAC Name | (3Z)-3-butylidene-2-benzofuran-1-one | nist.gov |

| Synonyms | (Z)-3-Butylidenephthalide, cis-Butylidenephthalide | nih.govnist.gov |

Table 2: Reported Biological Activities of this compound

| Biological Activity | Model System/Context | Key Findings | Source |

|---|---|---|---|

| Anti-tumor | Glioblastoma multiforme (GBM) cells (in vitro and in vivo) | Inhibits proliferation, arrests cell cycle, and induces apoptosis. | nih.gov |

| Anti-tumor | High-grade serous ovarian cancer stem cells | Inhibits proliferation, migration, and invasion; activates intrinsic apoptosis signaling. | jcancer.org |

| α-Glucosidase Inhibition | Yeast α-glucosidase (in vitro) and diabetic mice (in vivo) | Acts as a noncompetitive inhibitor of α-glucosidase, demonstrating antihyperglycemic effects. | acs.orgnih.gov |

| Neuroprotection | Human neuroblastoma SH-SY5Y cells | Exhibits moderate neuroprotective activity against H2O2 and oxygen-glucose deprivation-induced injury. | rsc.org |

| Anti-inflammatory | Rat brain microglia | Inhibits the production of nitric oxide and pro-inflammatory cytokines. | ebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-butylidene-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBOCUXXNSOQHM-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30993698 | |

| Record name | (3Z)-3-butylidene-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; pervasive warm spicy aroma | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.117 | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72917-31-8, 551-08-6 | |

| Record name | (Z)-3-Butylidenephthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072917318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylidenephthalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butylidenephthalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-Isobenzofuranone, 3-butylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-3-butylidene-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTYLIDENEPHTHALIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM611H175 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Extraction Techniques

(Z)-Butylidenephthalide has been identified in various species of the Apiaceae family, a group of flowering plants known for economically important vegetables and medicinal herbs like carrot, celery, parsley, and angelica. nih.gov Phthalides, in general, are considered characteristic components of genera such as Angelica and Ligusticum. researchgate.net

Angelica sinensis, commonly known as "Danggui" or "Dong Quai," is a well-known medicinal plant in traditional Chinese medicine. nih.gov Its root is a primary source of this compound, which is considered one of its key biologically active components alongside compounds like ferulic acid and Z-ligustilide. nih.gov The compound contributes to the plant's wide use for various health purposes. nih.gov

Several methods have been optimized for the extraction of this compound from Angelica sinensis roots:

Pressurized Liquid Extraction (PLE): This is a rapid and efficient method for analyzing the chemical components of Angelica root. A study utilized PLE coupled with gas chromatography-mass spectrometry (GC-MS) to determine the content of this compound and other phthalides. nih.gov

Chloroform (B151607) Extraction: this compound can be isolated from the chloroform extract of Angelica sinensis. It is a major component, constituting over 30% of the crude chloroform extract in some studies. nih.gov

Ultrasonic Extraction: Samples can be prepared for analysis by extracting powdered root with methanol (B129727) in an ultrasonic cleaner, followed by analysis using methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). tandfonline.com

Table 1: Extraction Techniques for this compound from Angelica sinensis

| Extraction Technique | Solvent(s) Used | Analytical Method | Reference |

| Pressurized Liquid Extraction (PLE) | Methanol | GC-MS | nih.gov |

| Solvent Extraction | Chloroform | Not Specified | nih.gov |

| Ultrasonic Extraction | 70% Methanol | UPLC-MS/MS | tandfonline.com |

Ligusticum porteri, also known as "Osha," is a perennial herb native to the Rocky Mountains and northern Mexico. Its roots are used in traditional medicine and have been found to contain this compound as a significant constituent. nih.govnih.gov Studies have isolated and identified this compound from organic extracts of the rhizomes, alongside other phthalides like Z-ligustilide and diligustilide. researchgate.netnih.gov An extract from the roots of L. porteri containing (Z)-3-butylidenephthalide demonstrated significant effects in scientific studies. nih.govnih.gov

Extraction from L. porteri typically involves the use of organic solvents to create an extract from the roots, which is then subjected to further purification to isolate the individual compounds. researchgate.netnih.gov

The rhizome of Cnidium officinale Makino is another documented source of this compound. biosynth.com Research has identified butylidenephthalide (B10783142) as a biologically active constituent from the plant's rhizome. biosynth.com Extraction from C. officinale rhizome has been achieved for the purpose of studying its acaricidal properties, where butylidenephthalide was identified as the active agent through spectroscopic analyses. biosynth.com Phthalides are recognized as a major group of bioactive secondary metabolites in this plant. nih.gov

Kelussia odoratissima, an endemic Iranian plant sometimes called "mountain celery," is used as a food seasoning and in folk medicine. wikipedia.org Phytochemical analyses have confirmed the presence of this compound in this plant. mdpi.com

Two primary methods have been used to extract and identify compounds from K. odoratissima:

Soxhlet Extraction: Ground fruits have been extracted with hexane (B92381) using a Soxhlet apparatus. The resulting extract undergoes further purification steps, such as medium-pressure liquid chromatography (MPLC), to isolate compounds. wikipedia.org

Solid-Phase Microextraction (SPME): SPME analysis of the leaves identified this compound as a major component, accounting for 4.348% of the identified compounds. mdpi.com

This compound and related phthalides are widespread throughout the Apiaceae family. nih.gov They are key volatile components and secondary metabolites in many well-known species. nih.govnih.gov Other plants where butylidenephthalide has been reported include Ligusticum striatum and Angelica gigas. The presence of these compounds contributes to the distinct aromas and biological activities associated with this plant family. researchgate.net

Biosynthetic Pathways and Precursor Studies

The complete biosynthetic pathway for phthalides, including this compound, in plants is not yet fully understood. researchgate.net However, research indicates that these compounds are important secondary metabolites in Apiaceae plants, and studies have begun to shed light on their origins. biosynth.com

Elucidation of phthalide (B148349) biosynthesis first gained traction from studies on mycophenolic acid, a phthalide derived via the polyketide pathway. biosynth.com In Apiaceae plants like Angelica sinensis, it is believed that the pathway involves key enzymes that regulate the synthesis and accumulation of these compounds. biosynth.com An integrative analysis of metabolite profiles and transcriptome data in A. sinensis identified certain enzymes that likely play a role. One such enzyme is Shikimate O-hydroxycinnamoyl transferase, which is involved in the biosynthesis of major plant phenolic compounds like lignin (B12514952) and chlorogenic acid, suggesting a link to the broader phenylpropanoid pathway. biosynth.com Phenylpropanoids are a diverse class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. Although the specific reactions that synthesize and transform phthalides are still largely unknown, these findings provide a foundation for future research into the precise molecular mechanisms. biosynth.com

Synthetic Strategies and Chemical Modification Research

Total Synthesis Approaches for (Z)-Butylidenephthalide

The efficient construction of the this compound scaffold is a key focus of synthetic organic chemistry. Several methodologies have been developed, primarily centered around cyclization reactions to form the core phthalide (B148349) structure with stereocontrol to achieve the desired Z-isomer.

Acid-Catalyzed Cyclization Methodologies

Acid-catalyzed cyclization represents a fundamental approach to phthalide synthesis. While specific details on the acid-catalyzed cyclization for this compound are not extensively documented in the provided results, the general principle involves the intramolecular cyclization of a suitable precursor, often a substituted benzoic acid derivative, under acidic conditions. The choice of acid and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the double bond formation.

AlCl3-Mediated Cyclization Techniques

Aluminum chloride (AlCl₃) is a powerful Lewis acid frequently employed in organic synthesis to promote cyclization reactions. One notable application is the AlCl₃·MeNO₂-mediated Dieckmann cyclization, which has proven effective for synthesizing complex cyclic 1,3-diones from dicarboxylic acids and acid chlorides. organic-chemistry.org This method offers a direct route to various cyclic structures, including those with quaternary carbon centers, in high yields. organic-chemistry.org While not directly applied to this compound in the provided literature, this technique's ability to facilitate the formation of cyclic systems from readily available starting materials suggests its potential applicability in developing synthetic routes to phthalide derivatives. organic-chemistry.org

Palladium-Catalyzed Synthesis Methods

Palladium catalysis has emerged as a versatile and powerful tool for the stereoselective synthesis of complex molecules, including those with specific olefin geometries like this compound. sioc-journal.cnnih.gov Research has demonstrated the utility of palladium catalysts in constructing phthalide derivatives and other Z-configured alkenes through various reaction cascades. sioc-journal.cnnih.govdicp.ac.cn

One approach involves a palladium-catalyzed multicomponent cascade reaction of aryl iodides, oxanorbornadiene, and diborons to produce (Z)-alkenylborons. researchgate.net This method proceeds through a sequence of carbopalladation, boronation, and a retro-Diels-Alder reaction, offering good functional group tolerance and stereoselectivity. researchgate.net Another strategy utilizes the palladium-catalyzed coupling of allenylphosphine oxides with aromatic tosylhydrazones to deliver (Z)- dicp.ac.cndendralene derivatives with high stereoselectivity. sioc-journal.cn Furthermore, palladium-catalyzed asymmetric allylic alkylation has been developed for the synthesis of enantioenriched phthalide derivatives bearing vicinal stereocenters. dicp.ac.cn These palladium-based methodologies provide efficient and stereocontrolled routes to compounds with structural similarities to this compound, highlighting the potential of this approach for its direct synthesis. sioc-journal.cndicp.ac.cnresearchgate.net

Derivatization and Analog Synthesis Research

The synthesis of derivatives and analogs of this compound is a crucial area of research aimed at exploring structure-activity relationships and developing compounds with enhanced or novel biological properties. For instance, the synthesis of (Z)-alpha-alkylidene-gamma-butyrolactams from (Z)-N-allylic 2-alkynamides has been achieved through palladium(II)-catalyzed cyclization. nih.gov This methodology allows for the creation of structurally related lactam analogs.

Microbial Biotransformation Studies

Microbial biotransformation offers an alternative and often stereoselective method for modifying chemical structures. youtube.com Studies have shown that various fungal strains can effectively biotransform 3-n-butylidenephthalide. nih.gov

In one study, ten fungal strains were screened for their ability to transform a mixture of (E) and (Z) isomers of 3-n-butylidenephthalide. nih.gov The primary product identified was (-)-3-butyl-3-hydroxyphthalide. nih.gov The biotransformation process was monitored over time, and the yield of the product varied depending on the fungal strain used. For example, Aspergillus candidus AM 386 provided a high yield of the hydroxylated product. nih.gov The pH of the culture medium was also noted to influence the reaction, with some fungal cultures maintaining an acidic pH while others were in the neutral to slightly alkaline range. nih.gov

Table 1: Fungal Strains Screened for Biotransformation of 3-n-Butylidenephthalide nih.gov

| Fungal Strain |

| Absidia cylindrospora AM 336 |

| Ascosphaera apis AM 496 |

| Aspergillus candidus AM 386 |

| Chaetomium indicum AM 158 |

| Fusarium culmorum AM 9 |

| Fusicoccum amygdali AM 258 |

| Laetisporus sulphurens AM 515 |

| Mucor spinosus AM 398 |

| Penicillium chrysogenum AM 112 |

| Pycnidiella resinae AM 50 |

This research highlights the potential of microbial systems to generate novel derivatives of this compound that may possess unique biological activities. nih.govnih.gov

Structure Activity Relationship Sar Studies

Impact of Isomerism (Z/E Configuration) on Biological Activity

The geometry of the double bond in the butylidene side chain of butylidenephthalide (B10783142) gives rise to two geometric isomers: the (Z)-isomer and the (E)-isomer. This stereoisomerism has been shown to be a significant determinant of the molecule's biological activity. The natural form, (Z)-butylidenephthalide, is the more abundant and frequently studied isomer.

While direct comparative studies on the full range of biological activities between the (Z) and (E) isomers of butylidenephthalide are not extensively detailed in the available literature, the principle that stereochemistry governs bioactivity is well-established for this class of compounds. For instance, research on the effects of butylidenephthalide on voltage-dependent calcium channels in guinea-pig isolated ileum has indicated stereoselectivity in its action, suggesting that the spatial arrangement of the molecule is critical for its interaction with biological targets perflavory.com.

The importance of the Z/E configuration is further highlighted in studies of other bioactive molecules where restricting the rotation of a side chain through a Z-configuration has been shown to significantly enhance potency acs.org. In the context of drug design, the spatial arrangement of atoms, dictated by isomerism, directly affects how a molecule fits into the binding site of a receptor or enzyme, thereby influencing the biological response. The distinct three-dimensional shapes of (Z)- and (E)-butylidenephthalide would lead to different interactions with their molecular targets, which could translate to variations in their pharmacological profiles.

Role of Functional Groups and Molecular Modifications on Bioactivity

The bioactivity of this compound is not solely dependent on its isomeric configuration but is also heavily influenced by its functional groups and any modifications to its core structure. The phthalide (B148349) ring system and the butylidene side chain are key pharmacophores, and alterations to these can lead to significant changes in biological effects.

Research has demonstrated that modifying the phthalide group can modulate the compound's activity. For example, the synthesis of 3-butylidene-4,5-dihydroxyphthalide, a derivative of butylidenephthalide created by adding hydroxyl groups to the phthalide ring, was shown to have an anti-atherosclerotic effect nih.gov. This suggests that the introduction of polar hydroxyl groups can influence the compound's interaction with targets relevant to atherosclerosis.

Furthermore, the synthesis and evaluation of new n-butylphthalide analogues with variations in the length of the alkyl chain and different substitutions at the 2-position of the phthalide have been explored nih.gov. These modifications were found to significantly improve water solubility, a crucial property for drug development nih.gov. The resulting analogues demonstrated specific inhibitory activity against platelet aggregation induced by arachidonic acid nih.gov.

These findings underscore the importance of the lactone ring and the aromatic part of the phthalide structure. The introduction, removal, or modification of functional groups can alter the molecule's polarity, lipophilicity, and electronic distribution, thereby affecting its absorption, distribution, metabolism, excretion, and, ultimately, its interaction with biological targets.

Table 1: Impact of Functional Group Modification on Butylidenephthalide Derivatives

| Parent Compound | Modification | Resulting Derivative | Observed Change in Bioactivity | Reference(s) |

| This compound | Addition of two hydroxyl groups to the phthalide ring | 3-butylidene-4,5-dihydroxyphthalide | Possesses anti-atherosclerotic properties. | nih.gov |

| n-Butylphthalide | Variation in alkyl chain length and substitution at the 2-position | New n-butylphthalide analogues | Improved water solubility and specific inhibition of platelet aggregation. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound were not identified in the reviewed literature, QSAR studies on structurally related phthalimide (B116566) and phthalazinedione derivatives provide valuable insights into the methodologies that could be applied to understand and predict the activity of butylidenephthalide analogues researchgate.netnih.gov.

QSAR models typically use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These can include descriptors for lipophilicity (e.g., LogP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume). By developing a regression model that correlates these descriptors with the observed biological activity of a set of compounds, it becomes possible to predict the activity of new, untested molecules.

Preclinical Efficacy and Pharmacological Investigations

In vitro Efficacy Studies

In vitro studies using various cell line models have demonstrated the cytotoxic and antiproliferative effects of (Z)-Butylidenephthalide against a broad spectrum of cancer types.

This compound, also referred to as n-butylidenephthalide (BP), has shown significant growth-inhibitory activity against numerous human cancer cell lines. plos.org Studies have reported its antitumor effects on glioblastoma, neuroblastoma, lung cancer, melanoma, teratoma, leukemia, breast cancer, and hepatocellular carcinoma. researchgate.net

Glioblastoma (GBM): The compound has demonstrated high cytotoxicity against multiple human GBM cell lines, including DBTRG-05MG, GBM 8401, and GBM 8901, as well as the rat GBM cell line RG2. researchgate.net The half-maximal inhibitory concentration (IC50) for the DBTRG human glioma cell line was determined to be 50 µg/mL after 24 hours of treatment. acs.org

Neuroblastoma: Efficacy has been observed against the SK-N-AS human neuroblastoma cell line. researchgate.net

Lung Cancer: The A549 human lung adenocarcinoma cell line showed significant growth inhibition when treated with this compound. researchgate.netresearchgate.net

Melanoma: In the B16/F10 mouse melanoma cell line, the IC50 value was found to be 71.47 ± 1.97 µg/mL. researchgate.net

Teratoma: The PA-1 human teratoma cell line is another cancer model where the compound has shown cytotoxic effects. researchgate.net

Leukemia: Research indicates that this compound inhibits the proliferation of leukemia tumor cells. researchgate.net

Breast Cancer: The compound suppressed the growth of human breast cancer cell lines MDA-MB-231 and MCF-7 in a time- and dose-dependent manner. karger.com The half-maximal effective concentration (EC50) values at 48 hours were 46.7 µg/mL for MDA-MB-231 and 77.4 µg/mL for MCF-7. karger.com Encapsulation of the compound in a specific liposomal complex enhanced its cytotoxic activity across seven different breast cancer cell lines by 2.60- to 4.93-fold. mdpi.com

Hepatocellular Carcinoma: this compound has been tested against human hepatocellular carcinoma cell lines, including J5, HepG2, and Mahlavu, demonstrating its antiproliferative potential. researchgate.netnih.gov

The following table summarizes the inhibitory concentrations of this compound on various cancer cell lines.

Table 1: In vitro Efficacy of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | Species | Inhibitory Concentration (IC50/EC50) | Duration |

|---|---|---|---|---|

| Glioblastoma | DBTRG-05MG | Human | 15 µg/mL researchgate.net | 48 h |

| Glioblastoma | DBTRG | Human | 50 µg/mL acs.org | 24 h |

| Glioblastoma | GBM 8401 | Human | 18 µg/mL researchgate.net | 48 h |

| Glioblastoma | RG2 | Rat | 20 µg/mL researchgate.net | 48 h |

| Lung Adenocarcinoma | A549 | Human | 25 µg/mL researchgate.net | 48 h |

| Teratoma | PA-1 | Human | 22 µg/mL researchgate.net | 48 h |

| Melanoma | B16/F10 | Mouse | 71.47 µg/mL researchgate.net | Not Specified |

| Breast Cancer | MDA-MB-231 | Human | 46.7 µg/mL karger.com | 48 h |

| Breast Cancer | MCF-7 | Human | 77.4 µg/mL karger.com | 48 h |

| Hepatocellular Carcinoma | J5 | Human | 67 µg/mL researchgate.net | 48 h |

The efficacy of this compound has been compared to established chemotherapeutic agents in several studies.

For a range of cancer cell lines, including those from neuroblastoma, lung cancer, melanoma, teratoma, leukemia, breast cancer, and hepatocellular carcinoma, this compound was found to inhibit the proliferation of tumor cells more effectively than the clinical chemotherapeutic agent carmustine (B1668450) (BCNU). researchgate.net In a direct comparison using IC50 values after 48 hours, this compound was significantly more potent than BCNU across various tumor cell lines. researchgate.net

In melanoma cells, a combination of this compound encapsulated in a lipopolyplex carrier (BP/LPPC) with 5-Fluorouracil (5-FU) had a synergistic effect on cytotoxicity. researchgate.net Similarly, in hepatocellular carcinoma cells, combining BP/LPPC with etoposide (B1684455) showed a synergistic effect against the cancer cells. nih.gov For breast cancer, doxorubicin (B1662922) was found to be more cytotoxic with a lower IC50 compared to a liposomal formulation of this compound (BP/LPPC). mdpi.com However, the combination of doxorubicin and BP/LPPC produced a synergistic effect in reducing the growth of SK-BR-3 and MDA-MB-231 breast cancer cells. mdpi.com

Table 2: Comparative In vitro Efficacy of this compound and Reference Compounds

| Cell Line(s) | This compound (BP) IC50 | Reference Compound | Reference Compound IC50 | Finding |

|---|---|---|---|---|

| Various Brain & Other Tumor Cells researchgate.net | 15–67 µg/mL | Carmustine (BCNU) | 40–100 µg/mL | BP demonstrated significantly lower IC50 values than BCNU. researchgate.net |

| B16/F10 (Melanoma) researchgate.net | 71.47 µg/mL | 5-Fluorouracil (5-FU) | 2.66 µg/mL | 5-FU was more potent, but combination with a BP formulation showed synergistic effects. researchgate.net |

| SK-BR-3 & MDA-MB-231 (Breast) mdpi.com | Not directly compared | Doxorubicin | Lower than BP/LPPC | Doxorubicin was more cytotoxic, but combination with a BP formulation showed synergistic effects. mdpi.com |

| HepG2, Mahlavu, J5 (Hepatocellular) nih.gov | Not directly compared | Etoposide (VP-16) | Not specified | Combination with a BP formulation showed a synergistic effect. nih.gov |

In vivo Efficacy Studies in Animal Models

The promising in vitro results prompted further investigation into the efficacy of this compound in living organisms, using various animal models of human diseases.

This compound has demonstrated strong anti-tumor activity against glioblastoma multiforme (GBM) in several in vivo models. researchgate.net In studies using xenograft models, where human or rat GBM cells are implanted into immunodeficient rodents, the compound significantly inhibited tumor growth. plos.orgresearchgate.net

One study utilized F344 rats injected with RG2 rat GBM cells and nude mice injected with DBTRG-05MG human GBM cells. plos.org Subcutaneous administration of this compound resulted in a significant inhibitory effect on tumor growth. plos.orgresearchgate.net When administered directly into the brain (intracerebrally), it reduced the volume of GBM tumors and significantly prolonged the survival rate of the animals. researchgate.net Further investigations using a local-release biodegradable wafer containing the compound (Bdph-Wafer) also showed a significant, dose-dependent reduction in tumor size in transgenic mice that spontaneously develop brain tumors. plos.org These in vivo anticancer effects suggest that this compound could be a candidate for an anti-brain tumor drug. researchgate.netresearchgate.net

The in vivo antitumor activity of this compound has also been evaluated in a prostate cancer model. plos.org A human prostate cancer xenograft was established by subcutaneously injecting LNCaP cells into NOD-SCID mice. plos.org In this model, treatment with this compound led to a significant reduction in tumor growth. plos.orgresearchgate.net After 18 days of treatment, the relative tumor volume in treated mice was 68% lower than in the vehicle-treated control group. plos.org The final tumor weight was also significantly decreased by 56% in the treated group compared to the control group. plos.org

The therapeutic potential of this compound extends beyond oncology. Its efficacy has been investigated in a mouse model of type 2 diabetes. eurekaselect.com The study used mice where diabetes was induced by nicotinamide (B372718) adenine (B156593) dinucleotide and streptozotocin (B1681764) (NAD-STZ). This compound was shown to possess an antihyperglycemic effect in these diabetic mice. eurekaselect.com

When administered to the diabetic mice, the compound effectively decreased blood glucose levels following an oral sucrose (B13894) load. This finding suggests that its mechanism of action involves the inhibition of α-glucosidase at the intestinal level, which would slow the absorption of glucose. eurekaselect.com This was supported by in vitro tests where the compound directly inhibited the activity of yeast-α-glucosidase. eurekaselect.com

Neurodegenerative Disease Models

This compound, also referred to as n-butylidenephthalide (n-BP), has demonstrated notable neuroprotective effects in various preclinical models of neurodegenerative diseases. Research indicates its potential to mitigate neuronal damage and improve pathological outcomes.

One key area of investigation has been in models of Spinocerebellar Ataxia Type 3 (SCA3), a hereditary neurodegenerative disorder. In a transgenic mouse model of SCA3, which expresses the mutant ataxin-3 gene, administration of n-BP was found to ameliorate neuropathological progress. The compound was observed to enhance autophagy, a cellular process crucial for clearing the toxic protein aggregates that characterize SCA3, thereby preventing neuronal death.

Furthermore, the neuroprotective capacity of n-BP has been suggested in other neurodegenerative contexts. Reports indicate that n-BP increased the number of motor neurons in the spinal cord of a transgenic mouse model of amyotrophic lateral sclerosis (ALS) and boosted dopaminergic neurons in a Caenorhabditis elegans model of Parkinson's disease. ingentaconnect.com These findings support a broader neuroprotective role for the compound. The underlying mechanism in these models is often linked to the modulation of cellular pathways that combat the accumulation of toxic protein aggregates, a common feature in many neurodegenerative conditions. ingentaconnect.com

Table 1: Summary of this compound Efficacy in Neurodegenerative Disease Models

| Disease Model | Animal/System | Key Findings |

|---|---|---|

| Spinocerebellar Ataxia Type 3 (SCA3) | Transgenic Mouse | Ameliorated neuropathological progress by enhancing autophagy and clearing toxic protein aggregates. ingentaconnect.com |

| Amyotrophic Lateral Sclerosis (ALS) | Transgenic Mouse | Increased the number of abundant motor neurons in the spinal cord. ingentaconnect.com |

| Parkinson's Disease | C. elegans | Increased the number of dopaminergic neurons. ingentaconnect.com |

Stroke Models

The therapeutic potential of phthalide (B148349) compounds has been extensively studied in the context of ischemic stroke. Preclinical studies using dl-3-n-butylphthalide (NBP), a compound closely related to this compound, have shown significant promise in animal models of stroke.

In a widely used model of ischemic stroke, the transient middle cerebral artery occlusion (tMCAO) model in mice, NBP demonstrated potent neuroprotective effects. nih.gov This model simulates the conditions of human ischemic stroke by temporarily blocking blood flow to a major artery supplying the brain. nih.govnih.gov

Treatment with NBP in these models resulted in a significant reduction in infarct volume, which is the area of dead tissue caused by ischemia. nih.gov Furthermore, NBP administration led to improved neurobehavioral outcomes, as assessed by the modified neurological severity score (mNSS), which evaluates motor, sensory, balance, and reflex functions. nih.gov A key mechanism identified for these benefits is the promotion of angiogenesis—the formation of new blood vessels. NBP was found to stimulate the production of crucial angiogenic growth factors like VEGFA and CD31, both in vitro and in vivo. This enhanced angiogenesis is believed to contribute to the recovery process after a stroke. nih.gov

Table 2: Efficacy of Phthalides in a Preclinical Stroke Model

| Stroke Model | Animal | Compound | Key Findings |

|---|---|---|---|

| Transient Middle Cerebral Artery Occlusion (tMCAO) | Mouse | dl-3-n-butylphthalide (NBP) | Significantly reduced infarct volume. nih.gov |

| Improved neurobehavioral outcomes (mNSS). nih.gov | |||

| Promoted angiogenesis by upregulating VEGFA and CD31. nih.gov |

Pharmacokinetic and Pharmacodynamic Research

Understanding the absorption, distribution, metabolism, and excretion of this compound is critical for its development as a therapeutic agent.

Biodistribution Research

Research into the biodistribution of this compound indicates that it is rapidly metabolized and excreted. Following intravenous administration, a significant portion of the compound is cleared from the body relatively quickly. Studies have shown that approximately 80% of the administered dose is excreted in the urine within 24 hours, with about 5% being eliminated through feces. nih.gov This rapid excretion suggests a short biological half-life.

The compound's distribution is also influenced by biological barriers. The blood-brain barrier, for instance, limits the amount of this compound that can reach the brain after systemic administration, which has led researchers to explore local delivery systems, such as biodegradable wafers, for treating brain tumors. nih.govnih.gov Studies using drug delivery systems like lipopolyplexes have noted that the compound is quickly metabolized by liver cells, which contributes to its short half-life of around 12 hours in rats. mdpi.com

Metabolic Fate and Metabolite Identification

The metabolic fate of this compound involves several biotransformation pathways. One of the identified metabolites excreted in the urine is a cysteine conjugate. nih.gov Another identified mammalian metabolite is 3-Butyl-3-hydroxyphthalide. evitachem.com

An interesting aspect of its metabolism is its formation from other related compounds found in medicinal herbs like Chuanxiong Rhizoma. Pharmacokinetic studies have revealed that this compound can be formed in vivo through the metabolic conversion of ligustilide, which is a major constituent of the herb. ingentaconnect.com This metabolic transformation means that even if this compound is present in low amounts in the original herbal extract, significant systemic concentrations can be achieved after administration due to the conversion from the more abundant ligustilide. ingentaconnect.com This finding underscores the importance of studying the pharmacokinetic profiles of herbal ingredients in their natural, co-existing state rather than only as isolated, pure compounds. ingentaconnect.com

Table 3: Known Metabolites and Metabolic Pathways of this compound

| Metabolite/Pathway | Description | Source of Finding |

|---|---|---|

| Cysteine Conjugate | A metabolite found excreted in the urine. nih.gov | Animal study |

| 3-Butyl-3-hydroxyphthalide | A known mammalian metabolite of n-butylidenephthalide. evitachem.com | Literature review |

| Metabolic Conversion | This compound can be formed in vivo from the metabolic conversion of ligustilide. ingentaconnect.com | Pharmacokinetic study in rats |

Advanced Drug Delivery Systems Research

Biodegradable Polymer-Based Local Delivery Systems

To overcome challenges such as the blood-brain barrier which can limit the efficacy of systemically administered drugs, local delivery systems using biodegradable polymers are being investigated for (Z)-Butylidenephthalide. nih.gov These systems are designed to release the compound directly at the target site, ensuring a high local concentration over a sustained period.

One notable development is the incorporation of this compound into a biodegradable polyanhydride wafer composed of poly[1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid] (p(CPP-SA)). nih.govnih.gov This approach is particularly relevant for treating conditions like glioblastoma multiforme, where localized treatment is crucial. nih.gov The biodegradable nature of the polymer ensures that the implant degrades over time, eliminating the need for surgical removal. researchgate.net

Research has demonstrated the release kinetics and efficacy of these this compound-loaded wafers. In vitro studies have shown a controlled release of the compound, with approximately 50% of the encapsulated this compound being released by the sixth day, and a sustained release reaching about 90% by the thirtieth day. nih.gov In vivo studies using animal models with glioma have shown that the local interstitial delivery of this compound via these wafers significantly inhibits tumor growth. nih.govnih.gov

Table 1: Research Findings on this compound Biodegradable Polymer-Based Delivery System

| Delivery System | Polymer Composition | Key Findings | Reference |

|---|---|---|---|

| Bdph-Wafer | p(CPP-SA) | Released 50% of this compound by day 6 and 90% by day 30 in vitro. Significantly inhibited tumor growth in rat and mouse glioma models. | nih.gov |

Nanoparticle-Based Delivery Systems (e.g., Liposomes)

Nanoparticle-based delivery systems offer a versatile platform to improve the therapeutic index of this compound by enhancing its stability and facilitating targeted delivery. eurekaselect.commdpi.com Among these, liposomes and gold nanoparticles have been explored as promising carriers.

Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. A novel lipo-PEG-PEI complex (LPPC) has been developed to encapsulate n-Butylidenephthalide. nih.govnih.gov This encapsulation has been shown to protect the compound's structural stability against protein-rich and peroxide solutions. nih.gov The cytotoxic activity of the encapsulated n-Butylidenephthalide was found to be 4.5 to 8.5 times higher than that of the free compound, which is attributed to its enhanced transport across the cell membrane. nih.gov

Another approach involves the use of gold nanoparticles. In one study, gold (Au) nanoparticles were conjugated with polyethylene (B3416737) glycol (PEG) and then cross-linked with n-Butylidenephthalide to form PEG-Au-BP nanodrugs. mdpi.com This formulation aimed to leverage the biocompatibility of gold nanoparticles and the ability of PEG to prolong circulation time, thereby enhancing the delivery and anti-cancer activity of n-Butylidenephthalide in brain tumors. mdpi.com The uptake of these PEG-Au-BP nanoparticles in brain tumor cells was found to be mediated by clathrin-mediated endocytosis. mdpi.com

Table 2: Research Findings on this compound Nanoparticle-Based Delivery Systems

| Delivery System | Nanoparticle Type | Key Findings | Reference |

|---|---|---|---|

| BP/LPPC | Lipo-PEG-PEI complex (Liposome) | Enhanced protection of n-Butylidenephthalide's structure and cytotoxicity. Increased cytotoxic activity by 4.5- to 8.5-fold compared to free BP. | nih.gov |

| PEG-Au-BP | Gold Nanoparticle | Conjugation with PEG improved stability and penetration properties. Uptake in brain tumor cells was inhibited by chlorpromazine, suggesting clathrin-mediated endocytosis. | mdpi.com |

Combination Therapy Strategies

The therapeutic efficacy of this compound can be further amplified when used in combination with other established therapeutic agents. Nanoparticle-based delivery systems play a crucial role in these combination strategies by co-delivering multiple drugs or by rendering cancer cells more susceptible to conventional therapies.

Research has shown that n-Butylidenephthalide encapsulated in a lipo-PEG-PEI complex (BP/LPPC) exhibits a synergistic effect when combined with the clinical anticancer drug etoposide (B1684455) (VP-16) against hepatocellular carcinoma (HCC) cells. nih.gov This combination resulted in enhanced inhibition of cell growth. The study concluded that the LPPC complex not only improved the antitumor activity of n-Butylidenephthalide in terms of cytotoxicity, cell cycle regulation, and apoptosis induction but also demonstrated a synergistic effect in combination with etoposide. nih.gov This suggests that BP/LPPC could be a potential candidate for clinical drug development or as an adjuvant in combination therapies for hepatocellular carcinoma. nih.gov

Table 3: Research Findings on this compound Combination Therapy

| Delivery System | Combination Agent | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| BP/LPPC | Etoposide (VP-16) | Hepatocellular Carcinoma (HCC) | Showed a synergistic effect in inhibiting cell growth. Improved cytotoxicity, cell cycle regulation, and apoptosis induction. | nih.gov |

Analytical and Quality Control Research

Chromatographic Quantification Methodologies

Chromatography is the cornerstone for the separation, identification, and quantification of (Z)-Butylidenephthalide. Several techniques, differing in their principles and applications, have been employed for its analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of this compound. A specific HPLC assay has been developed for its determination in biological matrices like plasma. nih.gov

One validated method utilizes a normal-phase silica (B1680970) column for separation, with a mobile phase consisting of a 1:1 mixture of chloroform (B151607) and n-hexane. nih.gov The detection is typically carried out using a UV detector set at a wavelength of 254 nm. nih.gov For sample preparation, a liquid-liquid extraction with a solvent like 2% chloroform in n-hexane can be employed to clean up plasma samples effectively. nih.gov

This HPLC method has demonstrated high recovery and precision. Validation studies have shown the following performance characteristics:

| Parameter | Result | Source |

| Limit of Quantitation (LOQ) | 0.01 µg/mL in plasma | nih.gov |

| Recovery | 99.5% from plasma | nih.gov |

| Intra-day & Inter-day Variation | < 10% | nih.gov |

| Relative Error | < 10% | nih.gov |

This interactive table summarizes the validation parameters of a published HPLC method for this compound quantification.

The method's reliability makes it suitable for pharmacokinetic studies, which track the compound's concentration in the body over time. nih.gov The development and validation of such methods are guided by international standards, such as the ICH guidelines, ensuring their accuracy, precision, and robustness. nih.govwjpmr.comthepharmajournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity compared to HPLC with UV detection. This makes it highly suitable for detecting and quantifying trace amounts of compounds in complex mixtures. While specific validated LC-MS methods for this compound were not detailed in the provided research, the technique is extensively used for analyzing similar compounds and constituents in natural products.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. shimadzu.com This allows for the definitive identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For some compounds, particularly those that are highly hydrophilic or volatile like certain short-chain fatty acids, derivatization may be employed to improve their chromatographic behavior and detection by LC-MS. shimadzu.com Given its high sensitivity, LC-MS is an ideal platform for metabolomics studies and for the quality control of herbal medicines where active ingredients like this compound may be present in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the essential oils of plants containing this compound, such as Ligusticum chuanxiong. researchgate.netnih.govresearchgate.netnih.gov In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer for detection and identification. mdpi.com

The identification of compounds is achieved by comparing their mass spectra and retention times with those of known standards or with entries in spectral libraries like the NIST Mass Spectrometry Data Center. researchgate.netnih.gov The relative content of each constituent is often determined by the area normalization of the peaks in the chromatogram. researchgate.net

A typical GC-MS setup for essential oil analysis might include:

Column: A capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS). mdpi.com

Injector Temperature: Around 250 °C. mdpi.com

Detector: A Mass Selective Detector (MSD) operating in electron ionization (EI) mode. mdpi.com

GC-MS analysis has been instrumental in identifying dozens of volatile components, including various phthalides, in medicinal herbs. researchgate.netresearchgate.net

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. It is particularly effective for preparing volatile and semi-volatile compounds for GC-MS analysis. nih.gov

Headspace SPME (HS-SPME) is the most common application, where a fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a solid or liquid sample. nih.gov The volatile analytes, including this compound, adsorb to the fiber, which is then directly transferred to the GC injector for analysis. This method is simple, rapid, and requires a much smaller sample amount compared to traditional extraction methods like steam distillation. nih.gov

Research on the volatile components of Ligusticum chuanxiong has successfully utilized HS-SPME coupled with GC-MS. researchgate.netnih.govnih.gov Different fiber coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are tested to achieve the best extraction efficiency for the target compounds. nih.gov The HS-SPME-GC-MS method has proven effective for identifying the volatile constituents that contribute to the characteristic aroma and medicinal properties of the herb. nih.govfrontiersin.org

Chemometric Approaches for Quality Evaluation

Since this compound is a key bioactive constituent of herbs like Ligusticum chuanxiong, chemometric analysis of chromatographic data (from HPLC or GC-MS) can be used to assess quality and authenticity. nih.gov Techniques such as Hierarchical Cluster Analysis (HCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are applied to the complex datasets generated by these instruments. mdpi.com

These multivariate statistical tools can:

Differentiate between related plant species based on their volatile chemical profiles. nih.govfrontiersin.orgmdpi.com

Identify key chemical markers that distinguish samples from different geographical origins or processing methods. mdpi.com

Build models to correlate the chemical fingerprint with biological activity. researchgate.net

For example, studies have used HS-SPME-GC-MS combined with chemometrics to successfully distinguish Ligusticum chuanxiong from its relatives by identifying a set of differential volatile compounds, which includes phthalides. nih.govfrontiersin.org This approach provides a powerful and holistic strategy for the quality evaluation of herbal materials containing this compound. mdpi.comnih.gov

Toxicological Assessment and Safety Profile Research

Acute and Chronic Toxicity Studies

Investigations into the acute toxicity of systemically administered (Z)-Butylidenephthalide have established a median lethal dose (LD50) of 7.5 g/kg. nih.gov At this dosage, the observed side effects were considered mild, consisting of minor hepatic impairment and a slight increase in blood sugar levels (hyperglycemia). nih.gov

In studies involving repeated dosing, which can provide insight into sub-chronic toxicity, animals treated with high doses of the compound have shown a notable lack of significant toxicity. For instance, in one study, serial treatment with a high dose of 800 mg/kg for five consecutive days resulted in very low to no observable drug-related toxicities upon histological examination of various organs. nih.gov Similarly, a separate in vivo study using a dose of 500 mg/kg found no evidence of drug-related toxicity in the organs of the test animals. nih.gov While these findings suggest a favorable short-term safety profile, comprehensive long-term chronic toxicity studies, typically extending beyond three months, have not been detailed in the available research.

Table 1: Acute and Sub-Chronic Toxicity Findings for this compound

| Study Type | Dosage | Animal Model | Findings | Citation |

|---|---|---|---|---|

| Acute Toxicity (LD50) | 7.5 g/kg | Not specified | Mild hepatic impairment, slight hyperglycemia. | nih.gov |

| Sub-Chronic Toxicity | 800 mg/kg for 5 days | Mice | Very low or no drug-related toxicities observed in histological analyses of various organs. | nih.gov |

| Sub-Chronic Toxicity | 500 mg/kg (s.c. injection) | Not specified | No drug-related toxicity observed based on histological analysis of organs. | nih.gov |

In vitro and In vivo Safety Evaluation

The safety of this compound has been further assessed in both cellular and animal models.

In vitro Evaluation: In vitro studies have primarily centered on the cytotoxic (cell-killing) effects of this compound against various cancer cell lines, including those from neuroblastoma, lung cancer, melanoma, and glioblastoma. nih.gov These studies use cell viability assays, such as the MTT assay, to determine the concentration at which the compound induces cell death. nih.gov While this research is fundamental to understanding its therapeutic potential, it is primarily a measure of efficacy against cancerous cells rather than a safety evaluation for healthy, non-cancerous cells.

In vivo Evaluation: In vivo safety evaluations have been conducted in animal models, often alongside efficacy studies for its anti-tumor effects. In xenograft models using rats and nude mice, the local, subcutaneous administration of this compound via biodegradable polymer wafers resulted in significant inhibition of tumor growth without causing significant adverse effects to the animals. nih.govnih.gov Throughout these studies, the general health of the animals was monitored, and in some cases, no significant differences in body weight were observed between the treated and control groups, further suggesting a good safety profile for local administration. nih.gov Histological analysis of organs from animals treated with systemic injections of up to 800 mg/kg also showed a lack of drug-related toxicity. nih.gov

Table 2: Summary of In vivo Safety Evaluation of this compound

| Animal Model | Administration Route | Key Safety Findings | Citation |

|---|---|---|---|

| Rats (F344) & Nude Mice | Subcutaneous polymer wafer | Significant inhibitory effect on tumor growth with no significant adverse effects. | nih.govnih.gov |

| Mice | Subcutaneous injection | No significant differences in body weight between control and treated groups. | nih.gov |

| Mice | Subcutaneous injection | At doses up to 800 mg/kg, no drug-related toxicities were observed in histological analyses. | nih.gov |

Metabolite Toxicity and Detoxification Pathways

Phase I and Phase II Detoxification: Phase I metabolism involves enzymes, primarily from the Cytochrome P450 (CYP450) superfamily, that chemically transform compounds to make them more water-soluble. nih.govmetagenicsinstitute.com Studies on the related compound n-butylidenephthalide indicate that it is likely metabolized in humans by the CYP450 enzymes CYP2E1, CYP2C19, and CYP3A4/5. nih.gov In Phase II, the modified compounds are conjugated (attached) to other molecules, such as amino acids, to further increase their water solubility and facilitate their excretion from the body. metagenicsinstitute.com

Metabolism and Excretion of this compound: Research on the excretion of n-butylidenephthalide has shown that it is eliminated relatively quickly from the body. Following intravenous administration, approximately 80% of the compound is excreted in the urine within 24 hours. nih.gov The primary metabolite found in the urine is a cysteine conjugate. nih.gov This indicates that the compound undergoes Phase II conjugation with the amino acid cysteine as a key step in its detoxification and elimination pathway. There is currently no available research specifically detailing the toxicity of this or other potential metabolites.

Conclusion and Future Research Directions

Current Achievements and Gaps in Knowledge

The scientific journey of (Z)-butylidenephthalide has been marked by several key achievements. Primarily, its potent anti-tumor effects, especially against malignant brain tumors like glioblastoma multiforme (GBM), have been extensively documented in both in vitro and in vivo models. nih.govnih.gov Research has demonstrated that this compound can inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. nih.gov A notable achievement in understanding its mechanism of action is the identification of the protein kinase C (PKC) pathway's involvement, which leads to the upregulation of Nurr77 and its translocation, ultimately contributing to the anti-tumor effect. nih.gov

Beyond its anti-cancer properties, the neuroprotective effects of this compound are a significant area of achievement. Studies have shown its potential in ameliorating neuropathological progress in models of spinocerebellar ataxia type 3 (SCA3) by promoting autophagy to clear toxic protein aggregates. nih.gov Furthermore, its ability to enhance anti-oxidation and attenuate mitochondrial dysfunction suggests a broader therapeutic potential for ischemic stroke and other neurodegenerative diseases. nih.gov The compound has also been shown to possess anti-inflammatory and immunoregulatory properties, potentially through the modulation of signaling pathways like p38 and AMPK. nih.gov

Despite these advancements, significant gaps in our knowledge remain. A comprehensive understanding of the full spectrum of its molecular mechanisms is yet to be elucidated. While the PKC/Nurr77 pathway is implicated in its anti-glioblastoma activity, the precise upstream and downstream signaling cascades are not fully mapped. Moreover, the majority of research has focused on glioblastoma, and its efficacy against a wider range of cancers needs to be systematically investigated.

A major challenge that has been identified is the compound's low bioavailability and rapid in vivo clearance, which necessitates high doses in systemic administration to achieve therapeutic concentrations in the brain. nih.gov While the development of local delivery systems like polymer wafers has shown promise, optimizing systemic delivery remains a critical hurdle. nih.gov The long-term effects and potential for resistance development are also areas that require further investigation.

Table 1: Summary of this compound Research Findings

| Research Area | Key Findings | Supporting Evidence |

| Oncology (Glioblastoma) | - Inhibits proliferation and induces apoptosis. nih.gov- Anti-tumor effect mediated via the PKC/Nurr77 pathway. nih.gov | In vitro and in vivo studies on GBM cell lines and animal models. nih.govnih.gov |

| Neuroprotection | - Ameliorates neuropathological progress in SCA3 models by enhancing autophagy. nih.gov- Exerts neuroprotective effects in ischemic stroke models by enhancing anti-oxidation and attenuating mitochondrial dysfunction. nih.gov | Studies on transgenic mouse models of SCA3 and in vitro models of ischemic stroke. nih.govnih.gov |

| Anti-inflammatory Effects | - Modulates inflammatory signaling pathways such as p38 and AMPK. nih.gov | In vitro studies on immune cells. nih.gov |

| Pharmacokinetics | - Low bioavailability and rapid clearance. nih.gov | Pharmacokinetic studies in animal models. nih.gov |

Emerging Research Areas

The limitations and unanswered questions surrounding this compound are paving the way for several exciting and emerging research areas.

A primary focus is the development of novel drug delivery systems to overcome its pharmacokinetic challenges. The use of nanocarriers, such as polyethylene (B3416737) glycol-gold nanoparticles (PEG-Au-NPs), is being explored to improve the delivery and efficacy of this compound for brain tumor therapy. nih.gov These nanotechnologies aim to enhance stability, improve blood-brain barrier penetration, and enable targeted drug delivery, thereby increasing the therapeutic index of the compound. nih.gov

The role of this compound in modulating autophagy is another burgeoning field of research. Its ability to promote the clearance of toxic protein aggregates in neurodegenerative disease models opens up possibilities for its investigation in other proteinopathies, such as Alzheimer's and Parkinson's diseases. nih.gov Understanding the intricate details of how it regulates autophagy could lead to the development of novel therapeutic strategies for these debilitating conditions.

Furthermore, the synthesis of novel this compound derivatives presents a promising avenue for improving its therapeutic properties. tandfonline.com By modifying the core structure, it may be possible to enhance potency, selectivity, and pharmacokinetic profiles. For instance, the synthesis of derivatives with altered lipophilicity or the addition of specific functional groups could lead to compounds with superior anti-cancer or neuroprotective activities. tandfonline.com

Translational Research Perspectives

Translating the promising preclinical findings of this compound into clinical applications is the ultimate goal. This transition requires a concerted effort in several key areas. A compassionate trial using a biodegradable controlled-release polymer containing butylidenephthalide (B10783142) for a recurrent cervical spine glioblastoma has shown promising results, highlighting a potential path forward.

The development of a standardized and scalable synthesis for this compound and its derivatives is a fundamental prerequisite for clinical trials. tandfonline.com Ensuring a consistent and high-purity supply of the active pharmaceutical ingredient is crucial for regulatory approval and for obtaining reliable clinical data.

Robust preclinical toxicology and safety pharmacology studies are essential to establish a safe dose for human trials. While some studies have reported no significant adverse effects in animal models, comprehensive safety assessments according to regulatory guidelines are necessary. nih.gov

For clinical trials, particularly in oncology, identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy will be critical. This could involve genetic profiling of tumors or measuring the expression of key target proteins. The dismal prognosis for diseases like glioblastoma warrants the early introduction of promising agents like this compound into well-designed clinical trials. nih.gov The development of effective formulations, whether for systemic or local delivery, will be a key determinant of its clinical success. nih.gov

Q & A

Q. How can this compound studies be integrated into multi-omics frameworks for holistic bioactivity profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.